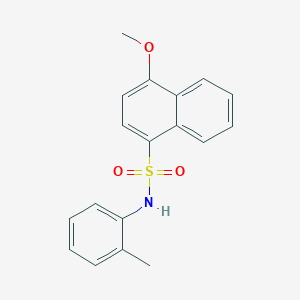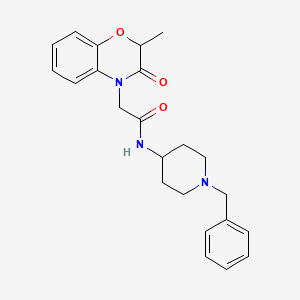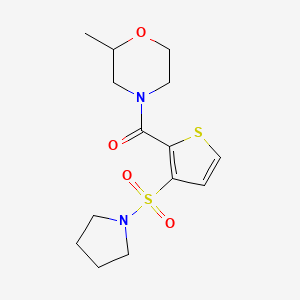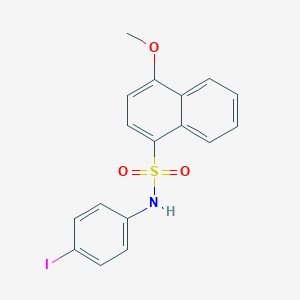
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MN-64 is a sulfonamide derivative that belongs to the class of naphthalene compounds.
作用機序
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins. By inhibiting COX-2 activity, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide reduces inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has also been shown to induce apoptosis in cancer cells, leading to tumor regression.
実験室実験の利点と制限
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anti-inflammatory, analgesic, and antitumor effects in animal models. However, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide. One area of research could be to develop more potent analogs of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide that have better solubility and bioavailability. Another area of research could be to investigate the mechanism of action of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide in more detail, particularly its effects on the intrinsic pathway of apoptosis. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide could also be studied for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has shown promise as a therapeutic agent in scientific research, and further research is needed to fully understand its potential.
合成法
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can be synthesized by reacting 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonyl chloride with ammonia or primary amines. The reaction takes place in the presence of a base and a suitable solvent. The product is then purified by recrystallization or column chromatography. The yield of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can vary depending on the reaction conditions, but it typically ranges from 50% to 80%.
科学的研究の応用
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKTLWYHHRRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)

![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)